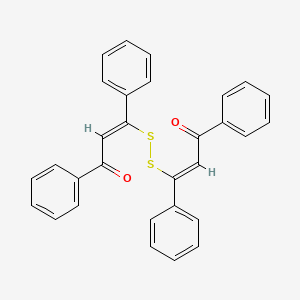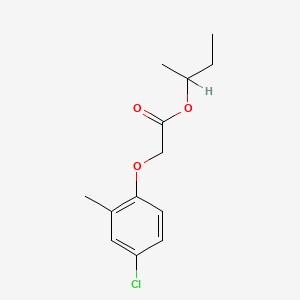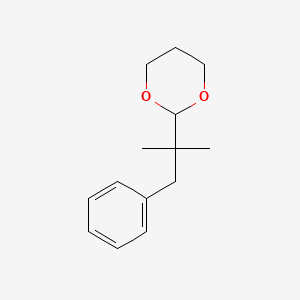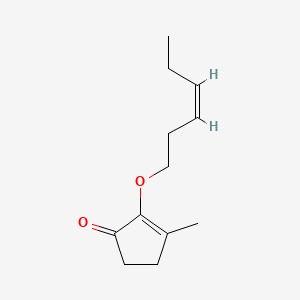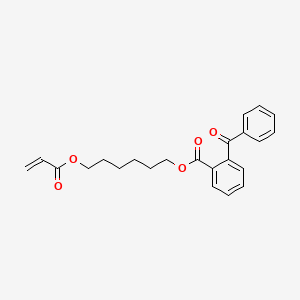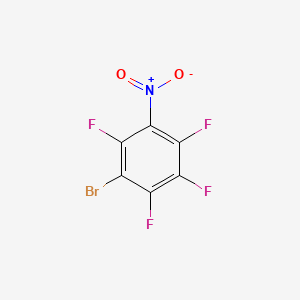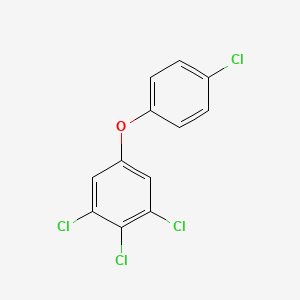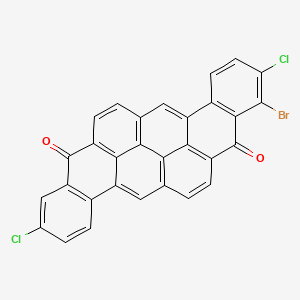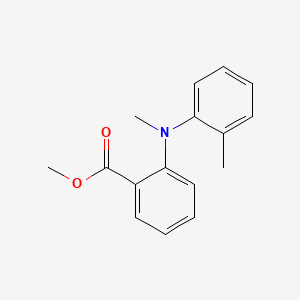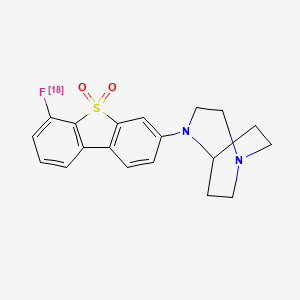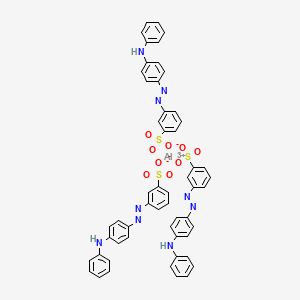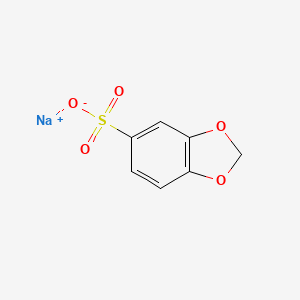
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is an organic compound with the molecular formula C16H11Cl2N. This compound is characterized by the presence of two chlorine atoms, an indene moiety, and a methylaniline group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline typically involves the reaction of 2,6-dichloroaniline with indene-1-carbaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or thiophenols.
Scientific Research Applications
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroaniline: Lacks the indene moiety and has different chemical properties.
4-(1H-Inden-1-ylidenemethyl)aniline: Lacks the chlorine atoms and has different reactivity.
N-Methylaniline: Lacks both the chlorine atoms and the indene moiety.
Uniqueness
2,6-Dichloro-4-(1H-inden-1-ylidenemethyl)-N-methylaniline is unique due to the presence of both chlorine atoms and the indene moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
28164-43-4 |
|---|---|
Molecular Formula |
C17H13Cl2N |
Molecular Weight |
302.2 g/mol |
IUPAC Name |
2,6-dichloro-4-[(E)-inden-1-ylidenemethyl]-N-methylaniline |
InChI |
InChI=1S/C17H13Cl2N/c1-20-17-15(18)9-11(10-16(17)19)8-13-7-6-12-4-2-3-5-14(12)13/h2-10,20H,1H3/b13-8+ |
InChI Key |
WTUYNYKXRZHNBX-MDWZMJQESA-N |
Isomeric SMILES |
CNC1=C(C=C(C=C1Cl)/C=C/2\C=CC3=CC=CC=C32)Cl |
Canonical SMILES |
CNC1=C(C=C(C=C1Cl)C=C2C=CC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



